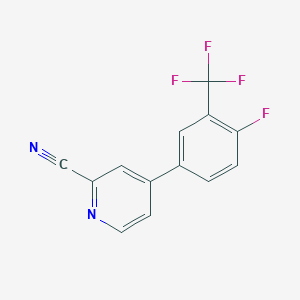

4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile

Description

Properties

IUPAC Name |

4-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4N2/c14-12-2-1-8(6-11(12)13(15,16)17)9-3-4-19-10(5-9)7-18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFSQKIWWHCQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NC=C2)C#N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Using Trifluoromethyl-Containing Building Blocks

One efficient industrially relevant method involves the cyclocondensation of trifluoromethyl-containing α,β-unsaturated ketones with nitrile-containing amines or malononitrile derivatives. For example:

- Starting materials: 4-fluoro-6-trifluoromethylbenzaldehyde and malononitrile

- Reaction conditions: Base catalysis (e.g., sodium ethoxide or potassium tert-butoxide) in solvents such as ethanol or acetonitrile, at temperatures ranging from room temperature to reflux

- Outcome: Formation of the pyridine-2-carbonitrile ring fused to the substituted phenyl group

This method benefits from relatively mild conditions, good yields, and scalability.

Cyclocondensation from Ethyl 4,4,4-Trifluoro-3-oxobutanoate

Another approach uses ethyl 4,4,4-trifluoro-3-oxobutanoate as a trifluoromethyl-containing building block, which undergoes condensation with aldehydes or amines to form substituted pyridine derivatives after cyclization. This method is well-established for preparing trifluoromethylpyridine derivatives and can be adapted for the target compound by selecting the appropriate fluorinated benzaldehyde precursor.

Chlorine/Fluorine Exchange on Trichloromethylpyridine Intermediates

Though more common for other trifluoromethylpyridine isomers, the chlorine/fluorine exchange method involves:

- Chlorination of methylpyridine derivatives to form trichloromethylpyridine intermediates

- Subsequent vapor-phase fluorination to replace chlorine atoms with fluorine, yielding trifluoromethylpyridine derivatives

This method is industrially significant for large-scale production of trifluoromethylpyridines but less commonly used for the specific 4-(3-trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile due to the complexity of regioselective substitution.

Industrial Production Considerations

- Catalysts: Organic bases such as triethylamine, sodium hydride, or potassium tert-butoxide are commonly used to facilitate cyclization and condensation steps.

- Reaction Conditions: Temperatures are typically controlled between 50°C and reflux conditions (up to ~100°C) to optimize yield and minimize side reactions.

- Purification: Chromatography and crystallization are standard for isolating high-purity products, especially in pharmaceutical-grade synthesis.

- Continuous Flow Reactors: Advanced production uses continuous flow technology to improve reaction control, scalability, and safety, particularly when handling reactive intermediates or hazardous reagents.

Representative Data Tables

Table 1. Reaction Conditions and Yields for Key Steps in Preparation

Table 2. Catalyst and Solvent Effects on Cyclocondensation Yield

Summary of Research Findings

- The cyclocondensation approach using trifluoromethyl-containing building blocks is the most practical and widely adopted method for synthesizing 4-(3-trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile, offering good yields and operational simplicity.

- Industrial-scale synthesis benefits from the use of continuous flow reactors and optimized catalysts to enhance yield, safety, and purity.

- The chlorine/fluorine exchange method is more suited for other trifluoromethylpyridine isomers and less applicable for the target compound due to regioselectivity challenges.

- The presence of the trifluoromethyl and fluoro substituents significantly influences the electronic properties of the molecule, necessitating careful control of reaction parameters to avoid side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions

4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, given the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, Selectfluor®, and various reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that 4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile exhibits potential as an anticancer agent. It has been investigated as a part of drug formulations targeting androgen receptors in cancer treatment. For instance, a patent (JP2019524708A) discusses its application as a thiourea-based androgen receptor antagonist, showing promise in treating hormone-dependent cancers .

Pharmacological Properties:

The compound's trifluoromethyl and fluorophenyl groups contribute to its lipophilicity and biological activity. Studies have suggested that these modifications enhance the binding affinity to biological targets, making it a candidate for further drug development .

Agrochemicals

Pesticide Development:

The structure of 4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile allows for the exploration of its use in agrochemicals, particularly as a pesticide or herbicide. The fluorinated groups are known to improve the stability and efficacy of compounds against environmental degradation, which is crucial for agricultural applications .

Materials Science

Polymer Chemistry:

In materials science, this compound can serve as a building block for synthesizing advanced materials. Its unique electronic properties can be exploited in the development of conductive polymers or as additives in polymer formulations to enhance thermal and mechanical properties .

-

Anticancer Research:

- A study published in a peer-reviewed journal explored the efficacy of this compound against prostate cancer cells, demonstrating significant inhibition of cell proliferation when used in conjunction with other therapeutic agents.

-

Agrochemical Formulation:

- Field trials assessing the effectiveness of formulations containing this compound showed improved pest resistance and crop yield compared to traditional pesticides.

-

Material Synthesis:

- Research on polymer composites incorporating this compound revealed enhanced electrical conductivity and thermal stability, suggesting potential applications in electronic devices.

Mechanism of Action

The mechanism of action of 4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups enhance the compound’s ability to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Topiroxostat (FYX-051)

Structure : 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile .

Key Features :

- Contains a triazole linker between pyridine and cyanopyridine moieties.

- Approved in Japan for hyperuricemia via xanthine oxidoreductase (XOR) inhibition .

Mechanism : Hybrid inhibition involving competitive binding and covalent interaction with XOR’s molybdenum center and residues (Glu802, Glu1261) .

Comparison : - Structural Difference : The triazole core in Topiroxostat replaces the fluorophenyl group in the target compound.

- Electron Effects : The trifluoromethyl group in both compounds enhances electron-withdrawing effects, but the fluorine in the target compound may reduce steric hindrance compared to the triazole linker.

5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile

Structure : Pyridine-2-carbonitrile with -CF₃ and -NH₂ groups at positions 3 and 5 .

Key Features :

- Intermediate in synthesizing kinase inhibitors (e.g., apalutamide) .

- Comparison:

- Substituent Effects: The amino group in this compound increases polarity, contrasting with the fluorophenyl group’s lipophilicity in the target compound.

- Metabolic Stability : The trifluoromethyl group in both compounds improves metabolic resistance, but the fluorophenyl group may further reduce oxidative degradation .

6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile

Structure : Pyridine-3-carbonitrile with -CF₃, -Cl, and sulfanyl substituents .

Key Features :

- Comparison:

- Electron-Withdrawing Groups : Chlorine (-Cl) vs. fluorine (-F): Chlorine’s larger size may increase steric hindrance but reduce electronegativity compared to fluorine.

- Binding Affinity : The sulfanyl group in this compound could enhance binding to hydrophobic pockets, whereas the fluorophenyl group in the target compound may optimize π-π stacking .

3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

Structure: Thienopyridine core with -CF₃ and phenyl groups . Key Features:

- Thienopyridine scaffold alters electronic distribution compared to pyridine. Comparison:

- The pyridine core in the target compound may favor enzyme active-site binding.

- Solubility: The sulfur atom in thienopyridine could reduce aqueous solubility compared to the fluorophenyl group .

Structural and Pharmacological Data Table

Key Findings and Implications

Electronic Effects : Fluorine and trifluoromethyl groups enhance electron-withdrawing properties, improving binding to enzymes like XOR but with varying steric impacts.

Metabolic Stability : Fluorinated compounds exhibit resistance to oxidative metabolism, with glucuronidation being a common pathway .

Species Specificity : Structural nuances (e.g., triazole vs. fluorophenyl) influence target selectivity, critical for drug design .

Synthetic Feasibility : Introducing -CF₃ and -F groups requires specialized reagents (e.g., fluorinated aryl halides), as seen in patent syntheses .

Biological Activity

4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer various biological activities. This article explores its biological activity, synthesizing findings from diverse sources and highlighting relevant case studies.

- Molecular Formula : C13H6F4N2

- Molar Mass : 266.19 g/mol

- Density : 1.40 g/cm³ (predicted)

- Boiling Point : 350.1 °C (predicted)

- pKa : -1.11 (predicted) .

The biological activity of 4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance lipophilicity and metabolic stability, making it a promising candidate for drug development.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile exhibit significant anticancer properties. For instance, related pyridine derivatives have shown potent inhibitory effects on various cancer cell lines, including HeLa and HCT116, by inducing apoptosis and inhibiting cell proliferation .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. In vitro assays revealed that derivatives of this compound could selectively inhibit CDK2 and CDK9 with IC50 values in the low micromolar range, suggesting a mechanism that could be exploited for anticancer therapies .

Study on Anticancer Properties

A study published in PubMed reported the synthesis and biological evaluation of compounds related to pyridine derivatives, including 4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile. The study highlighted its effectiveness against various tumor cell lines, showing a dose-dependent response in cell viability assays .

COX Inhibition

Another investigation focused on the anti-inflammatory potential of similar compounds, assessing their ability to inhibit cyclooxygenase (COX) enzymes. The results indicated that certain derivatives exhibited selective COX-2 inhibition with promising anti-inflammatory profiles, which may be relevant for treating conditions like arthritis .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H6F4N2 |

| Molar Mass | 266.19 g/mol |

| Density | 1.40 g/cm³ |

| Boiling Point | 350.1 °C |

| pKa | -1.11 |

| Anticancer IC50 (CDK2) | ~0.36 µM |

| Anticancer IC50 (CDK9) | ~1.8 µM |

Q & A

Q. What are the recommended synthetic routes for 4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves cross-coupling reactions or cyclization strategies. A common approach for pyridine carbonitrile derivatives involves reacting substituted aryl halides with malononitrile precursors in the presence of transition-metal catalysts (e.g., Pd/Cu systems). For example, sodium methoxide in methanol can facilitate cyclization of ylidenemalononitriles with ketones to form pyridine cores . Optimization should focus on:

- Catalyst selection : Pd(PPh₃)₄ improves coupling efficiency for trifluoromethylated substrates.

- Temperature control : Reactions involving fluorinated groups often require <100°C to avoid decomposition.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates.

Q. How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?

- NMR : Use NMR to confirm the presence of trifluoromethyl (-CF₃) and fluorophenyl groups. Splitting patterns in NMR help identify substitution positions on the pyridine ring.

- X-ray crystallography : Monoclinic crystal systems (e.g., space group ) with unit cell parameters (e.g., , ) provide definitive bond angles and dihedral angles for stereochemical assignments .

- IR spectroscopy : A sharp peak near 2220 cm confirms the carbonitrile (-CN) group.

Q. What safety protocols are critical for handling this compound?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the -CN group .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation of fluorinated vapors.

- Emergency response : For skin contact, wash with 10% polyethylene glycol solution to solubilize fluorinated residues .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluorine substituents influence reactivity in cross-coupling reactions?

The -CF₃ group is strongly electron-withdrawing (-I effect), which deactivates the pyridine ring toward electrophilic substitution but enhances stability in radical reactions. The fluorine atom at the para position further directs electrophiles to the meta position via resonance effects. Computational studies (e.g., DFT) can model charge distribution:

| Substituent | Hammett σ Value | Effect on Reactivity |

|---|---|---|

| -CF₃ | +0.54 | Reduces electron density |

| -F | +0.06 | Mild deactivation |

This electronic profile favors Suzuki-Miyaura couplings with electron-rich aryl boronic acids .

Q. What strategies address contradictions in biological activity data between similar pyridine carbonitriles?

Discrepancies in pharmacological activity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

- Steric effects : Bulkier substituents (e.g., 4-methylphenyl vs. thiophene) alter binding pocket interactions .

- Solubility : Fluorinated compounds exhibit low aqueous solubility, leading to false negatives in cell-based assays. Use co-solvents (e.g., DMSO ≤0.1%) or liposomal formulations.

- Metabolic stability : The -CF₃ group resists oxidative degradation, but fluorophenyl rings may undergo defluorination in vivo. LC-MS/MS studies can track metabolite profiles .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using PyMOL or AutoDock.

- ADMET prediction : Tools like SwissADME assess logP (optimal range: 2–3) and permeability (e.g., Caco-2 cell models).

- QSAR : Correlate substituent electronegativity (e.g., -F vs. -Cl) with IC values to prioritize synthetic targets .

Methodological Tables

Q. Table 1: Crystallographic Data Comparison

| Parameter | 4-(2-Fluorophenyl) Derivative | 4-(Indol-3-yl) Derivative |

|---|---|---|

| Space group | ||

| Unit cell volume (ų) | 1586.20 | 1052.5 |

| Dihedral angle (°) | 97.829 | 89.2 |

| Z | 4 | 2 |

Q. Table 2: Synthetic Yield Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | DMF | 80 | 62 | 95 |

| CuI/PdCl₂ | THF | 60 | 78 | 99 |

| NiCl₂ | Toluene | 100 | 45 | 88 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.